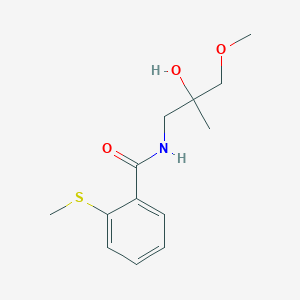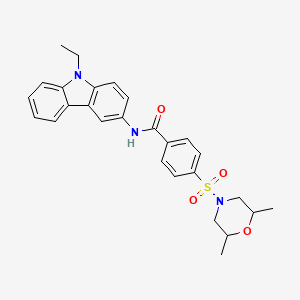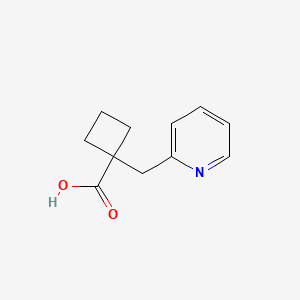
N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, commonly known as MBQ-167, is a small molecule inhibitor that has been developed for the treatment of cancer. The compound has shown promising results in preclinical studies and has the potential to become a valuable addition to the current cancer therapies available.
科学的研究の応用
Synthesis and Biological Activities
- Research has focused on the synthesis of various derivatives of this compound, aiming to explore their biological activities. For instance, Singh et al. (2010) reported the preparation and antibacterial activity of new triazoles derived from quinazolinyl compounds, showcasing their effectiveness against several bacterial strains such as S.aureus and E.coli (I. Singh et al., 2010).
- Another study by Bhati (2013) synthesized substituted azetidinonyl and thiazolidinonyl quinazolon-4(3H)-ones, revealing some compounds with significant anti-inflammatory activity (S. K. Bhati, 2013).
Anticancer Potential
- Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl and thiazolopyrimidines derivatives from visnaginone and khellinone, which were tested for their analgesic and anti-inflammatory activities. Some compounds exhibited high COX-2 inhibitory activity, indicating potential for cancer therapy (A. Abu‐Hashem et al., 2020).
Osteoarthritis Research
- In a study targeting early osteoarthritis, Inagaki et al. (2022) identified a compound that significantly attenuated IL-1β-induced MMP13 mRNA expression in chondrosarcoma cells, highlighting its potential in osteoarthritis treatment (J. Inagaki et al., 2022).
Synthesis Methods and Pharmacological Activities
- Research by Rajveer et al. (2010) and others has expanded the synthesis methodologies for derivatives of this compound, focusing on their pharmacological activities including anti-bacterial, anti-inflammatory, and analgesic effects (Ch. Rajveer et al., 2010).
特性
IUPAC Name |
N-[6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4/c1-30-18-9-5-2-6-15(18)12-31-21-10-19(23-13-24-21)26-20(28)11-27-14-25-17-8-4-3-7-16(17)22(27)29/h2-10,13-14H,11-12H2,1H3,(H,23,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBGNAIAYFTVGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC2=NC=NC(=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1H-pyrrol-1-yl)-N'-[(1E)-1-[3-(trifluoromethyl)phenyl]ethylidene]thiophene-2-carbohydrazide](/img/structure/B2796674.png)

![(1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride](/img/structure/B2796677.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[(2-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]benzamide](/img/structure/B2796678.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-2-yloxy)acetate](/img/structure/B2796680.png)
![methyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2796685.png)


![3-chloro-2-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2796691.png)

![N-[cyano(2-fluorophenyl)methyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B2796693.png)
![8-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2796694.png)